molecular formula C13H23N3O2S B2580293 N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034507-54-3

N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2580293
CAS RN: 2034507-54-3
M. Wt: 285.41
InChI Key: OSFZAABPSPPUJV-UHFFFAOYSA-N
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Description

N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide, also known as MT-45, is a synthetic opioid that has gained attention in recent years due to its potential for abuse and addiction. MT-45 was first synthesized in the 1970s as part of a research program to develop new pain medications. However, it was never approved for medical use due to its high potency and potential for abuse.

Scientific Research Applications

Organic Synthesis and Intermediates

N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide serves as an organic intermediate with borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions . Researchers explore its utility in various synthetic pathways, including drug synthesis and other chemical transformations.

Boronic Acid Compounds in Drug Synthesis

Boronic acid compounds, such as our target molecule, play a crucial role in drug synthesis. They are commonly used to protect diols and participate in asymmetric synthesis of amino acids, Diels–Alder reactions, and Suzuki coupling reactions. Additionally, boric acid derivatives serve as enzyme inhibitors or specific ligand drugs. Their stability, low toxicity, and reactivity make them valuable tools in pharmaceutical research .

Fluorescent Probes and Sensing Applications

The compound’s boronic ester bonds find applications as fluorescent probes. Researchers utilize them to identify hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines. These probes enable sensitive detection and monitoring of specific analytes in biological and environmental samples .

Stimulus-Responsive Drug Carriers

Boronic ester linkages are widely employed in constructing stimulus-responsive drug carriers. These carriers respond to changes in microenvironmental factors such as pH, glucose levels, and ATP. By exploiting the reversible nature of boronic ester bonds, scientists design drug delivery systems that release therapeutic agents in a controlled manner. Applications include anticancer drug delivery, insulin administration, and gene therapy .

Structural Characterization and Computational Studies

Researchers have characterized the crystal structure of N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide using techniques like 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction. Density functional theory (DFT) calculations validate the consistency between experimental and calculated values. DFT studies also explore the molecular electrostatic potential and frontier molecular orbitals, shedding light on the compound’s physical and chemical properties .

properties

IUPAC Name

N-methyl-N'-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2S/c1-14-12(17)13(18)15-8-10-2-5-16(6-3-10)11-4-7-19-9-11/h10-11H,2-9H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFZAABPSPPUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1CCN(CC1)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide

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